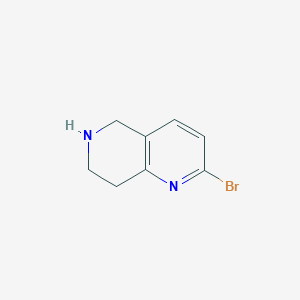

2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

描述

Structural Characterization of 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Crystallographic Analysis and Bonding Configuration

The crystallographic analysis of this compound reveals a bicyclic structure consisting of a pyridine ring fused to a saturated piperidine ring. The compound exhibits structural similarities to other tetrahydronaphthyridine derivatives documented in crystallographic databases. The molecular geometry demonstrates a planar pyridine ring with the bromine substituent extending from the 2-position, while the saturated ring adopts a chair conformation typical of six-membered rings. Bond lengths and angles within the structure reflect the sp2 hybridization of the pyridine nitrogen and carbons, contrasted with the sp3 hybridization present in the saturated ring portion.

The bromine atom contributes significantly to the overall molecular geometry through its electronegativity and steric bulk. The carbon-bromine bond length typically measures approximately 1.9 angstroms, consistent with standard aromatic carbon-halogen bonds. The positioning of bromine at the 2-position creates specific electronic effects that influence the electron density distribution throughout the conjugated system. Intermolecular interactions in the crystal lattice involve hydrogen bonding between the secondary amine nitrogen and neighboring molecules, contributing to the overall stability of the crystalline structure.

The bicyclic framework exhibits characteristic structural parameters found in naphthyridine systems. The dihedral angle between the aromatic and saturated rings remains relatively small due to the fused nature of the system. The nitrogen atoms in both rings adopt different hybridization states, with the pyridine nitrogen showing sp2 character and the piperidine nitrogen displaying sp3 hybridization. This dual nitrogen functionality provides unique coordination possibilities and influences the compound's chemical behavior in various environments.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the different hydrogen environments within the molecule. The aromatic protons appear in the downfield region between 7.0 and 8.5 parts per million, with the signal pattern reflecting the substitution pattern on the pyridine ring.

The saturated ring protons display distinct chemical shifts in the aliphatic region between 2.0 and 4.0 parts per million. The methylene protons adjacent to nitrogen atoms exhibit characteristic downfield shifts due to the deshielding effect of the electronegative nitrogen. Specifically, the protons at the 5-position and 8-position show triplet patterns with coupling constants typically ranging from 5.5 to 6.5 hertz. The methylene protons at positions 6 and 7 appear as complex multiplets due to coupling with adjacent protons and the nitrogen atom.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework with distinct signals for aromatic and aliphatic carbons. The aromatic carbons appear between 120 and 160 parts per million, with the carbon bearing the bromine substituent showing a characteristic downfield shift. The saturated ring carbons appear in the aliphatic region between 20 and 60 parts per million. The carbon directly bonded to the piperidine nitrogen exhibits a characteristic chemical shift around 45-50 parts per million due to the alpha effect of the nitrogen atom.

| Position | 1H Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| 3-H | 7.2-7.4 | doublet | 8.5 |

| 4-H | 8.0-8.2 | doublet | 8.5 |

| 5-H2 | 3.6-3.8 | triplet | 6.0 |

| 6-H2 | 2.8-3.0 | multiplet | - |

| 7-H2 | 2.6-2.8 | multiplet | - |

| 8-H2 | 3.4-3.6 | triplet | 6.0 |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable information about molecular ion stability and fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 213 for the most abundant isotope, with the characteristic bromine isotope pattern showing peaks at 213 and 215 with relative intensities reflecting the natural abundance of bromine-79 and bromine-81 isotopes. This isotope pattern serves as a diagnostic feature confirming the presence of bromine in the molecular structure.

Fragmentation patterns reveal characteristic loss of the bromine atom, resulting in a significant fragment at mass-to-charge ratio 134, corresponding to the 5,6,7,8-tetrahydro-1,6-naphthyridine base structure. Additional fragmentation involves cleavage of the saturated ring, producing fragments that retain the aromatic portion of the molecule. The base peak often corresponds to fragments containing the pyridine ring system, indicating the relative stability of this aromatic component under electron impact conditions.

Electrospray ionization mass spectrometry typically shows protonated molecular ions at mass-to-charge ratio 214, with characteristic fragmentation patterns that include loss of hydrogen bromide and subsequent ring fragmentations. The fragmentation behavior provides structural confirmation and assists in distinguishing this compound from other isomeric naphthyridine derivatives. Collision-induced dissociation experiments reveal sequential fragmentation pathways that further elucidate the molecular structure and bonding patterns.

Computational Chemistry Studies

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and energetic properties of this compound. Computational studies employing various functional approaches reveal optimized molecular geometries that correlate well with experimental crystallographic data. The calculations predict bond lengths, bond angles, and dihedral angles that match observed structural parameters within acceptable computational accuracy limits.

Electronic structure calculations demonstrate the influence of the bromine substituent on the molecular orbital structure and electron density distribution. The highest occupied molecular orbital exhibits significant contribution from the nitrogen lone pairs and the aromatic pi system, while the lowest unoccupied molecular orbital shows antibonding character involving the carbon-bromine bond. These orbital characteristics influence the compound's reactivity patterns and coordination behavior with various chemical species.

Thermodynamic calculations provide energy values for conformational isomers and predict the most stable molecular configuration. The calculations indicate that the chair conformation of the saturated ring represents the global minimum energy structure, consistent with experimental observations. Vibrational frequency calculations confirm the stability of optimized structures and provide theoretical infrared and Raman spectroscopic predictions that support experimental spectroscopic assignments.

Molecular Orbital Interactions and Electron Density Mapping

Molecular orbital analysis reveals the complex electronic interactions within this compound through detailed examination of frontier orbitals and their spatial distributions. The highest occupied molecular orbital demonstrates significant electron density localization on the nitrogen atoms and the aromatic carbon framework, indicating these sites as probable locations for electrophilic attack. The bromine atom contributes to orbital mixing through its p-orbitals, creating unique electronic distributions that distinguish this compound from unbrominated analogs.

Electron density mapping illustrates the charge distribution throughout the molecular framework, revealing regions of electron excess and deficiency. The nitrogen atoms exhibit significant negative charge density, making them favorable sites for protonation and coordination reactions. The carbon atom bearing the bromine substituent shows reduced electron density compared to other aromatic carbons, reflecting the electron-withdrawing nature of the halogen substituent. These charge distributions directly correlate with observed chemical reactivity patterns and spectroscopic behavior.

Natural bond orbital analysis provides quantitative assessment of charge transfer and orbital hybridization throughout the molecule. The analysis reveals the extent of electron delocalization within the aromatic system and identifies specific donor-acceptor interactions between molecular fragments. The calculations demonstrate how the bromine substituent influences the overall electronic structure through inductive and resonance effects, providing fundamental understanding of the compound's chemical properties and potential applications in synthetic chemistry transformations.

属性

IUPAC Name |

2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQIWZONSZRNOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653326 | |

| Record name | 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944709-52-8 | |

| Record name | 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Bromination of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives

One of the most direct routes to 2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine involves bromination of the tetrahydro-1,6-naphthyridine ring system at the 2-position.

Precursor Preparation : The tetrahydro-1,6-naphthyridine core is synthesized from pyridine derivatives such as 2-methylnicotinic ester or amide intermediates. For example, amidation of 2-methylnicotinic ester followed by ring closure yields the tetrahydro-1,6-naphthyridin-5(6H)-one scaffold.

Bromination Step : The key bromination is achieved using N-bromosuccinimide (NBS) in an organic solvent such as 1,2-dichloroethane at room temperature. This reaction selectively brominates the 2-position of the tetrahydro-1,6-naphthyridine ring with high yield (approximately 86%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amidation | 2-methylnicotinic ester + amine | 86 | Produces tetrahydro intermediate |

| Bromination | NBS, 1,2-dichloroethane, 25 °C, 3.5 h | 86 | Selective 2-position bromination |

- Example Data : The brominated product, 8-bromo-1,6-naphthyridine-5(6H)-one, shows melting point 247-251 °C and characteristic NMR signals consistent with substitution at the 2-position.

Synthetic Routes from Pyridine Precursors via Vinylation and Ring Closure

An alternative approach involves constructing the tetrahydro-1,6-naphthyridine ring system via vinylation of chloropyridine derivatives followed by ring closure mediated by ammonia.

Vinylation : A Heck-type vinylation of chloropyridine using ethylene gas introduces a vinyl group at the 2-position of the pyridine ring.

Aza-Michael Addition and Cyclization : The vinyl-substituted pyridine undergoes acid-catalyzed aza-Michael addition with ammonia, leading to an aminoethyl intermediate that spontaneously cyclizes to form the tetrahydro-1,6-naphthyridine bicyclic system.

Bromination : Subsequent bromination of the tetrahydro intermediate with NBS affords the 2-bromo derivative.

Advantages : This method allows for atom-economical synthesis and avoids harsh conditions, making it suitable for scale-up without chromatographic purification.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Bromination of tetrahydro-1,6-naphthyridine | 5,6,7,8-tetrahydro-1,6-naphthyridin-5(6H)-one | N-bromosuccinimide, 1,2-dichloroethane, 25 °C, 3.5 h | 86 | High selectivity for 2-position bromination |

| Vinylation and ring closure | 2-chloronicotinonitrile or chloropyridine | Ethylene gas (Heck vinylation), ammonia (aza-Michael addition) | Not specified | Atom-economical, scalable, avoids chromatography |

| Michael addition and rearrangement | Tetrahydropyridine + activated alkyne | DIAD, CuI catalyst, THF, room temperature | Variable | Provides substituted tetrahydro derivatives |

Research Findings and Notes

The bromination of tetrahydro-1,6-naphthyridin-5(6H)-one with NBS is a well-documented and efficient method to introduce bromine at the 2-position, yielding the target compound in high purity and yield.

The vinylation approach followed by aza-Michael addition and cyclization is a novel and atom-economical strategy, as demonstrated in the enantioselective synthesis of related tetrahydro-1,6-naphthyridine compounds, facilitating scale-up without chromatography.

The use of N-bromosuccinimide is preferred over elemental bromine due to better selectivity and milder reaction conditions.

Attempts to perform controlled partial reductions of pyridine rings to access specific tetrahydro derivatives require careful optimization, as over-reduction can occur under catalytic hydrogenation.

化学反应分析

Types of Reactions: 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

Oxidation Products: Oxidized derivatives with additional functional groups.

Reduction Products: Reduced forms with altered oxidation states.

科学研究应用

Medicinal Chemistry

Pharmacological Applications:

2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown potential in treating conditions such as cancer and viral infections. Research indicates that compounds derived from this structure exhibit significant anticancer and antimicrobial activities.

Case Study: Anticancer Activity

A study demonstrated that derivatives of naphthyridine, including this compound, showed promising results against various cancer cell lines. The presence of the bromine atom enhances the compound's ability to interact with biological targets effectively .

Biological Research

Enzyme Inhibition Studies:

This compound is utilized in biological studies focusing on enzyme inhibitors and receptor modulators. It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to new therapeutic strategies.

Case Study: Antimicrobial Activity

In vitro tests have indicated that certain derivatives exhibit antibacterial activity comparable to standard antibiotics like ciprofloxacin. For instance, a derivative containing a cyclopropyl group demonstrated enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria .

Synthetic Organic Chemistry

Building Block for Complex Molecules:

this compound acts as a key building block in the synthesis of more complex heterocyclic compounds. Its unique bicyclic structure allows for modifications that lead to diverse chemical entities with varying biological activities.

Synthetic Routes:

The synthesis typically involves bromination of 5,6,7,8-tetrahydro-1,6-naphthyridine using bromine or N-bromosuccinimide under controlled conditions . This process can be optimized for high yield and purity through advanced techniques such as continuous flow reactors.

Material Science

Development of Novel Materials:

The unique structural properties of this compound make it a candidate for developing advanced materials with specific electronic or optical properties. Research is ongoing into its potential applications in creating polymers and coatings that could be utilized in various industrial applications .

Data Table: Summary of Applications

作用机制

The mechanism of action of 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can facilitate binding to specific sites, enhancing the compound’s efficacy. The exact molecular pathways involved vary based on the derivative and its intended use.

相似化合物的比较

Halogen Position Effects

- 2-Bromo vs. 2-Chloro Derivatives : The bromine atom in 2-bromo-1,6-naphthyridine exhibits higher leaving-group ability compared to chlorine, enabling efficient cross-coupling reactions. For example, Suzuki-Miyaura couplings with aryl boronic acids proceed in >80% yields for brominated analogs, whereas chlorinated counterparts require harsher conditions (e.g., PdCl₂(PPh₃)₂, elevated temperatures) .

- 3-Bromo vs. 2-Bromo Isomers : Bromination at the 3-position (e.g., 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine) reduces electrophilicity at the 2-position, directing reactivity toward alternative sites. This regiochemical divergence is critical for designing selective kinase inhibitors .

Core Saturation and Functional Groups

- Tetrahydro vs. Aromatic Cores : The partial saturation in this compound enhances solubility in polar solvents (e.g., DMF, MeOH) compared to fully aromatic analogs like 5-bromo-1,6-naphthyridin-2(1H)-one. This property is advantageous for solution-phase combinatorial chemistry .

- Ketone-Containing Derivatives : Compounds such as 8-bromo-1,6-naphthyridin-5(6H)-one (CAS: 155057-97-9) undergo nucleophilic aromatic substitution (SNAr) at the 8-position with amines or alkoxides, yielding diverse heterocyclic libraries for high-throughput screening .

Stability and Handling

- 2-Bromo-1,6-naphthyridine is stable under inert atmospheres but susceptible to hydrolysis in aqueous acidic conditions. Storage at 2–8°C in dry environments is recommended .

- 3-Bromo-1,6-naphthyridine hydrochloride (CAS: 1159010-96-4) has higher hygroscopicity, requiring desiccated packaging for long-term storage .

生物活性

2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound belonging to the naphthyridine class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the bromine atom enhances its electrophilic character, contributing to its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. This compound can inhibit specific enzymes and modulate protein functions involved in cellular signaling pathways. Key mechanisms include:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate binding and catalytic activity. This inhibition affects metabolic pathways critical for cell survival and proliferation.

- Protein Interaction : It modulates the activity of proteins involved in signal transduction, influencing cellular responses to external stimuli.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it possesses both antibacterial and antifungal activities. The compound has been tested against various pathogens with notable results:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | Moderate | |

| Candida albicans | Weak | |

| Mycobacterium tuberculosis | Potent |

In particular, its derivatives have shown enhanced activity against multidrug-resistant strains of bacteria and fungi. The introduction of bromine at specific positions on the naphthyridine scaffold has been linked to increased antibacterial potency .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Various studies indicate that this compound can induce apoptosis in cancer cells and inhibit tumor growth through several mechanisms:

- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in cancer cell lines by downregulating cyclins and cyclin-dependent kinases (CDKs) involved in cell cycle progression .

- Apoptosis Induction : The compound promotes apoptosis through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

- Study on Anticancer Properties : In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxic effects against human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical cancer), with IC50 values ranging from 10 to 15 μg/mL .

- Antimicrobial Efficacy : A comparative study showed that derivatives of this compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to standard antibiotics like ciprofloxacin .

常见问题

Q. What are the primary synthetic routes for 2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine?

Methodological Answer: The compound is synthesized via:

- Grignard Addition : Reacting brominated intermediates with Grignard reagents (e.g., MeMgBr) in THF at low temperatures (5°C) to yield dihydro intermediates, followed by borohydride reduction (NaBH₄ in MeOH, pH 7 buffer) to achieve the tetrahydro structure .

- Dealkylation : Removal of benzyl or methyl groups using catalytic hydrogenation (Pd/C, H₂ in MeOH/AcOH) at 20–25°C, yielding debenzylated products .

- Cobalt-Catalyzed Cyclization : Intramolecular [2+2+2] cyclizations of dialkynylnitriles under microwave conditions, though yields require optimization .

Q. Table 1: Synthesis Methods and Conditions

Q. How should researchers handle and store this compound safely?

Methodological Answer:

- Prevent Exposure : Use fume hoods, gloves, and protective eyewear. Avoid ignition sources (P210) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Monitor for discoloration or precipitation as signs of instability.

- Emergency Response : In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Mass Spectrometry : Confirm molecular weight (exact mass: ~258.0994 g/mol) and bromine isotopic patterns .

- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., bromine at C2, tetrahydro ring protons at δ 1.5–3.0 ppm).

- X-ray Crystallography : Resolve regiochemical ambiguities in complex derivatives .

Advanced Research Questions

Q. How can regioselective bromination be achieved in the naphthyridine scaffold?

Methodological Answer:

- Directing Groups : Introduce electron-donating groups (e.g., methyl, benzyl) at strategic positions to direct bromination. For example, benzyl groups at N6 enhance reactivity at C2 via steric and electronic effects .

- Controlled Conditions : Use mild brominating agents (e.g., NBS in DMF at 0°C) to minimize over-bromination. Monitor reaction progress via TLC or in-situ IR .

Q. What mechanistic insights explain the efficiency of cobalt-catalyzed cyclizations for tetrahydro-naphthyridine synthesis?

Methodological Answer:

- Catalytic Cycle : Cobalt(I) intermediates facilitate alkyne coordination and cyclization via π-complexation, followed by reductive elimination to form the tetrahydro ring .

- Microwave Enhancement : Microwave irradiation accelerates ligand exchange and lowers activation energy, improving reaction rates and selectivity.

Q. Table 2: Catalytic Performance Comparison

| Catalyst | Substrate Scope | Temperature | Yield Range |

|---|---|---|---|

| Co(I) | Dialkynylnitriles | 100–120°C | 48–64% |

| Pd/C | Benzyl-protected derivatives | 20–70°C | 61–95% |

Q. How should researchers address contradictions in synthetic yields across reported methods?

Methodological Answer:

- Reproducibility Checks : Validate purity of starting materials (e.g., brominated precursors) and catalyst activity (e.g., Pd/C batch variability) .

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., debrominated or over-reduced species).

- Alternative Routes : If Grignard addition yields fluctuate, switch to cobalt-catalyzed cyclization for improved consistency .

Q. What strategies enable functionalization of the tetrahydro-naphthyridine core for drug discovery?

Methodological Answer:

- Cross-Coupling : Suzuki-Miyaura coupling at C2-bromo position with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

- N-Oxidation : Generate N-oxide derivatives using m-CPBA in CH₂Cl₂ for enhanced solubility or pharmacological activity .

- Reductive Amination : Introduce alkyl/aryl groups at C5/C8 via LiNPr₂-mediated alkylation (e.g., MeI in THF at 55°C) .

Key Challenges and Recommendations

- Regiochemical Ambiguity : Always confirm substitution patterns via 2D NMR (NOESY, HMBC) or X-ray crystallography .

- Catalyst Optimization : Screen ligands (e.g., phosphines for Pd) to improve cross-coupling efficiency .

- Data Contradictions : Replicate literature protocols with rigorous stoichiometric control and document deviations transparently.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。